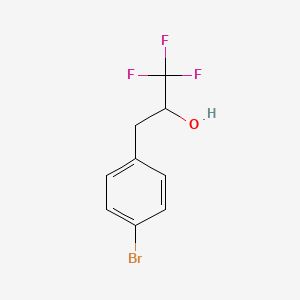

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQKLBWHNGSIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648865 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148050-30-9 | |

| Record name | 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated alcohol derivative of significant interest in medicinal chemistry and materials science. This document outlines two primary synthetic routes, detailing experimental protocols, and presenting quantitative data in a structured format. Safety considerations for all key reagents are also addressed to ensure safe laboratory practices.

Introduction

This compound is a chiral building block that incorporates both a bromine atom and a trifluoromethyl group. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. These properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This guide explores two viable synthetic pathways for its preparation: a Friedel-Crafts acylation approach and a Grignard reaction-based method.

Synthetic Pathways Overview

The synthesis of this compound is typically achieved in a two-step process. The key intermediate in both primary routes is the ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. This ketone is then reduced to the desired secondary alcohol.

Route 1: Friedel-Crafts Acylation

This pathway involves the electrophilic acylation of bromobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced.

Route 2: Grignard Reaction

This alternative route begins with the formation of a Grignard reagent from 4-bromobenzyl bromide. This organometallic intermediate then reacts with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate, to form the ketone, which is subsequently reduced.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic protocols. Please note that yields are indicative and can vary based on reaction scale and optimization.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Typical Yield (%) |

| Route 1: Step 1 (Acylation) | Bromobenzene, Trifluoroacetic anhydride | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | Aluminum chloride (AlCl₃) | Dichloromethane (DCM) | 65-75 |

| Route 1: Step 2 (Reduction) | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 90-98 |

| Route 2: Step 1 (Grignard) | 4-Bromobenzyl bromide, Magnesium (Mg) | 4-Bromobenzylmagnesium bromide | Iodine (I₂) (catalyst) | Diethyl ether | >90 (in situ) |

| Route 2: Step 2 (Ketone Formation) | 4-Bromobenzylmagnesium bromide, Ethyl trifluoroacetate | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | - | Diethyl ether | 70-80 |

| Route 2: Step 3 (Reduction) | 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | This compound | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 90-98 |

Experimental Protocols

Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Route 1: Friedel-Crafts Acylation Protocol

Step 1: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of bromobenzene (1.0 equivalent) in dry DCM to the flask.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise from the addition funnel to the stirred suspension. The reaction is exothermic and should be maintained at 0-5 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a fume hood due to the evolution of HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.[1][2]

Step 2: Reduction to this compound

-

Dissolution: Dissolve the 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Be cautious as the reaction generates hydrogen gas.[3]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Slowly add 1 M hydrochloric acid at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure to obtain the crude alcohol. The product can be further purified by recrystallization or column chromatography.

Route 2: Grignard Reaction Protocol

Step 1: Preparation of 4-Bromobenzylmagnesium Bromide

-

Apparatus Setup: Assemble a dry, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Grignard Formation: Add a small amount of a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.[4]

-

Completion: Once the reaction has started, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

Step 2: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Reagent Addition: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Reaction: Slowly add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard solution. Maintain the temperature below -70 °C during the addition.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Work-up and Purification: Follow the extraction, washing, drying, and purification procedures as described in Route 1, Step 1.

Step 3: Reduction to this compound

Follow the same reduction procedure as described in Route 1, Step 2.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic routes for this compound.

Caption: Synthetic routes to this compound.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression from starting materials to the final product through the key intermediate.

Caption: Logical progression of the synthesis.

References

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines catalog information with established principles of organic chemistry to offer a thorough profile of the molecule.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [1] |

| CAS Number | 1148050-30-9 | [1][3][4] |

| Purity (Typical) | ≥97% | [1][3] |

| Calculated logP | 2.91480 | [2] |

| Calculated Polar Surface Area | 20.23 Ų | [2] |

| Physical State | Not reported (likely a solid) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| Density | Not reported | |

| pKa | Not reported |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the reduction of its corresponding ketone precursor, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. This is a standard transformation in organic synthesis.

Experimental Protocol: Reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

This protocol is a generalized procedure based on common laboratory practices for the reduction of ketones to alcohols.

1. Materials and Reagents:

-

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

2. Procedure:

-

In a round-bottom flask, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

3. Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

4. Characterization:

-

The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. The presence of the trifluoromethyl group, a common moiety in pharmaceuticals, suggests potential for biological relevance, but this has not been explored in the available literature. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a fluorinated aromatic alcohol for which basic chemical identity is established, but comprehensive experimental physicochemical data is lacking. The synthetic route via reduction of the corresponding ketone is straightforward and can be performed using standard laboratory procedures. Further research is required to determine its physical properties, biological activity, and potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Structural Analysis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide combines a proposed synthesis protocol with a comprehensive theoretical and predictive analysis of its structural and spectroscopic properties. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Methodologies for the key analytical techniques are outlined, and logical workflows are visualized using Graphviz diagrams to aid in the understanding of the synthesis and structural characterization process.

Introduction

This compound (CAS No. 1148050-30-9) is a halogenated and fluorinated alcohol. The presence of a trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an interesting scaffold for drug discovery. The bromophenyl moiety offers a site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is crucial for its application in rational drug design and materials science.

Proposed Synthesis

The synthesis of this compound can be readily achieved through the reduction of its corresponding ketone precursor, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Experimental Protocol: Reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

This protocol outlines a standard laboratory procedure for the reduction of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone using sodium borohydride, a mild and selective reducing agent.

Materials:

-

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in anhydrous methanol (0.2 M).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Analysis

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on computational models and analysis of similar structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | Ar-H (ortho to Br) |

| ~7.20 | d | 2H | Ar-H (meta to Br) |

| ~4.20 | m | 1H | CH-OH |

| ~3.00 | dd | 1H | CH₂ (diastereotopic) |

| ~2.90 | dd | 1H | CH₂ (diastereotopic) |

| ~2.50 | d | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Ar-C (ipso to CH₂) |

| ~132 | Ar-CH (ortho to Br) |

| ~130 | Ar-CH (meta to Br) |

| ~125 (q) | CF₃ |

| ~122 | Ar-C (ipso to Br) |

| ~72 (q) | CH-OH |

| ~40 | CH₂ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -78 | d | CF₃ |

Table 4: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1490 | Strong | Ar C=C stretch |

| ~1250, 1150, 1100 | Strong | C-F stretch |

| ~1070 | Strong | C-O stretch |

| ~1010 | Strong | Ar C-Br stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 268/270 | Moderate | [M]⁺ (Molecular Ion) |

| 199/201 | High | [M - CF₃]⁺ |

| 185/187 | High | [M - CH(OH)CF₃]⁺ |

| 171/173 | Moderate | [C₇H₆Br]⁺ |

| 155/157 | Low | [C₆H₄Br]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 69 | Low | [CF₃]⁺ |

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[1][2][3] The fragmentation pathways are likely dominated by the loss of the stable trifluoromethyl radical and cleavage adjacent to the aromatic ring.

Methodologies for Structural Characterization

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4][5]

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[6][7][8][9][10] ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for the complete structural assignment of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.[1][2][3][11]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.

Conclusion

This technical guide provides a comprehensive overview of the structural analysis of this compound. While experimental data is currently scarce, the proposed synthesis and predicted spectroscopic data presented herein offer a valuable resource for researchers working with this compound. The detailed methodologies and visual workflows serve as a practical guide for its synthesis and characterization. Further experimental validation of the predicted data is encouraged to provide a more complete understanding of this promising molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Profiling of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the novel compound 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic and spectrometric characteristics. The predictions are derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures. This guide also outlines detailed, standardized experimental protocols for acquiring such data, serving as a practical resource for researchers engaged in the synthesis and characterization of this and related compounds. The information is presented in a clear, structured format, including data tables and workflow diagrams, to facilitate its use in a research and development setting.

Introduction

This compound is a halogenated organic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a chiral center, and a brominated aromatic ring suggests that this molecule may exhibit unique biological activities and physical properties. Accurate and thorough characterization using modern analytical techniques is paramount for its development and application. This guide provides a detailed predictive analysis of its spectroscopic and spectrometric signatures.

Predicted Spectroscopic and Spectrometric Data

The following sections detail the predicted data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.2 | Doublet | 2H | Ar-H (meta to Br) |

| ~4.2 | Multiplet | 1H | CH-OH |

| ~3.0 | Doublet of doublets | 2H | CH₂ |

| ~2.5 | Doublet | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Ar-C (quaternary, attached to CH₂) |

| ~132 | Ar-CH (ortho to Br) |

| ~130 | Ar-CH (meta to Br) |

| ~125 | C-F₃ (quartet) |

| ~122 | Ar-C (quaternary, attached to Br) |

| ~72 | CH-OH (quartet) |

| ~40 | CH₂ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -78 | Doublet | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| 1300-1100 | Strong | C-F stretch |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| ~1010 | Strong | C-Br stretch (aromatic) |

| 850-800 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 268/270 | Molecular ion [M]⁺ (presence of Br isotopes) |

| 183/185 | [M - CF₃ - H₂O]⁺ |

| 171/173 | [M - C₂H₂F₃O]⁺ (loss of side chain) |

| 155/157 | [C₆H₄Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of -250 to 50 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

Caption: General workflow for spectroscopic and spectrometric analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic and spectrometric properties of this compound. The predicted data, presented in a structured format, alongside detailed experimental protocols, offers a valuable resource for researchers. As experimental data for this compound becomes publicly available, this guide can serve as a reference for comparison and validation. The methodologies and predictive analyses outlined herein are intended to support the efficient and accurate characterization of this and other novel chemical entities in the field of drug development and materials science.

synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol from its ketone precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol from its ketone precursor, 4'-bromo-2,2,2-trifluoroacetophenone. The reduction of trifluoromethyl ketones is a critical transformation in medicinal chemistry, as the resulting chiral fluoroalcohols are valuable building blocks for various pharmaceutical agents. This document outlines common and effective reduction methodologies, providing detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Pathways

The conversion of 4'-bromo-2,2,2-trifluoroacetophenone to this compound is primarily achieved through the reduction of the carbonyl group. Several methods are available for this transformation, ranging from simple hydride reductions to sophisticated asymmetric catalytic processes. The choice of method depends on the desired outcome, specifically whether a racemic or an enantiomerically enriched product is required.

The primary synthetic routes covered in this guide are:

-

Sodium Borohydride Reduction: A straightforward and cost-effective method yielding the racemic alcohol.

-

Catalytic Hydrogenation: A clean and efficient reduction method that can be adapted for asymmetric synthesis.

-

Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction): A highly enantioselective method for producing chiral alcohols.

Caption: Synthetic routes from the ketone precursor to the alcohol product.

Experimental Protocols

Sodium Borohydride Reduction (Racemic Synthesis)

This method provides a simple and high-yielding route to the racemic alcohol.

Reaction Scheme:

Caption: Sodium Borohydride reduction of the ketone precursor.

Procedure:

To a solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields this compound as a white solid.

Asymmetric Catalytic Hydrogenation

This method allows for the synthesis of enantiomerically enriched this compound. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Reaction Scheme:

Caption: Asymmetric catalytic hydrogenation of the ketone precursor.

Procedure:

In a high-pressure reactor, 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq), a chiral ruthenium catalyst (e.g., Ru-BINAP) (0.01 eq), and a base (e.g., potassium tert-butoxide) (0.1 eq) are dissolved in a degassed solvent such as methanol or isopropanol (0.1 M). The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-80 °C) for 12-48 hours. After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the enantiomerically enriched alcohol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[1][2][3][4][5]

Reaction Scheme and Catalytic Cycle:

Caption: CBS reduction and its catalytic cycle.

Procedure:

A solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under an argon atmosphere. To this solution, borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) is added dropwise, and the mixture is stirred for 10 minutes. A solution of 4'-bromo-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -15 °C. The reaction is stirred at -20 °C for 2 hours, and its progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is warmed to room temperature and stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.

Data Presentation

The following tables summarize typical quantitative data for the different reduction methods. Please note that specific results can vary based on the exact reaction conditions and the purity of the reagents.

Table 1: Sodium Borohydride Reduction

| Parameter | Value | Reference |

| Solvent | Methanol | [6][7][8][9] |

| Temperature | 0 °C to Room Temp. | [6][7][8][9] |

| Reaction Time | 1-4 hours | [6] |

| Yield | >95% (typical) | General Knowledge |

| Enantiomeric Excess | 0% (racemic) | N/A |

Table 2: Asymmetric Catalytic Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Chiral Ru-complex | [10] |

| Solvent | Methanol, Isopropanol | [10] |

| Base | KOBu-t | [10] |

| H2 Pressure | 10-100 psi | [10] |

| Temperature | 25-80 °C | [10] |

| Reaction Time | 12-48 hours | [10] |

| Yield | 80-99% | [10] |

| Enantiomeric Excess | Up to >99% | [10] |

Table 3: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

| Parameter | Value | Reference |

| Catalyst | (R)- or (S)-Me-CBS | [1][2][3][4][5] |

| Borane Source | BH3·THF or BH3·SMe2 | [1][2][3][4][5] |

| Solvent | Tetrahydrofuran (THF) | [1][2][3][4][5] |

| Temperature | -20 °C to Room Temp. | [5] |

| Reaction Time | 1-3 hours | [2] |

| Yield | 90-98% | [3] |

| Enantiomeric Excess | >95% | [3] |

Conclusion

The synthesis of this compound from 4'-bromo-2,2,2-trifluoroacetophenone can be effectively achieved through various reduction methods. For the preparation of the racemic alcohol, sodium borohydride reduction offers a simple, economical, and high-yielding approach. When enantiomerically pure alcohol is the target, both asymmetric catalytic hydrogenation and the Corey-Bakshi-Shibata reduction provide excellent enantioselectivity and high yields. The choice between these asymmetric methods will depend on factors such as catalyst availability, cost, and the specific experimental setup available. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4'-Bromo-2,2,2-trifluoroacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4 -Bromo-2,2,2-trifluoroacetophenone = 98 16184-89-7 [sigmaaldrich.com]

Technical Guide: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol (CAS 1148050-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and suppliers of the compound with CAS number 1148050-30-9, identified as 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Due to the limited publicly available information on the specific biological activity of this compound, this guide focuses on its role as a chemical intermediate, particularly within the context of medicinal chemistry and drug discovery. The presence of both a bromophenyl group and a trifluoromethyl group suggests its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] This guide will therefore also touch upon the broader significance of trifluoromethyl-containing compounds in pharmaceutical research.

Chemical and Physical Properties

This compound is a halogenated aromatic alcohol. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1148050-30-9 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| Synonyms | Benzeneethanol, 4-bromo-α-(trifluoromethyl)- |

| Structure | |

|

|

Applications in Research and Drug Development

-

The Hydroxyl Group: Can be used for esterification, etherification, or oxidation to the corresponding ketone.

-

The Bromophenyl Group: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

-

The Trifluoromethyl Group: This group is a bioisostere for other chemical groups and can significantly influence the electronic and steric properties of a molecule, often leading to improved pharmacological profiles.[1][2][3][4]

-

Chirality: The C2 position is a stereocenter, meaning the compound can exist as two enantiomers. The use of a single enantiomer can be crucial for achieving desired biological activity and avoiding off-target effects.[5][6][7]

The overall structure is a common motif in the development of new therapeutic agents, and this compound could serve as a key intermediate in the synthesis of novel drug candidates.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and plausible synthetic route would involve the reduction of the corresponding ketone, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone. Below is a generalized experimental protocol for this type of chemical transformation.

Synthesis of this compound via Ketone Reduction

Reaction Scheme:

A plausible synthetic route to the target compound.

Materials:

-

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The amount of NaBH₄ should be in slight molar excess (e.g., 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Mandatory Visualizations

A plausible synthetic pathway for this compound.

Hypothetical workflow for utilizing the compound in drug discovery.

Suppliers

A number of chemical suppliers offer this compound. The typical purity offered is around 97-98%. Below is a table of some potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.

| Supplier | Purity |

| Accela ChemBio Inc. | >97% |

| Alchem Pharmtech, Inc. | >97% |

| BLDpharm | Not specified |

| ChemUniverse | 97% |

| Combi-Blocks Inc. | Not specified |

| Shanghai Amole Biotechnology Co., Ltd. | Not specified |

Conclusion

This compound (CAS 1148050-30-9) is a valuable chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its combination of a reactive bromophenyl group, a chiral alcohol, and a metabolically stable trifluoromethyl group makes it an attractive building block for the synthesis of novel and diverse molecular entities. While direct biological activity data is currently lacking, its utility in the construction of compound libraries for screening is evident. Researchers and drug development professionals can leverage this compound to explore new chemical space in the quest for next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in the context of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely properties and biological significance based on established principles of medicinal chemistry and data from structurally similar compounds. We will explore the anticipated effects of the CF₃ group on lipophilicity, metabolic stability, and target binding, providing a theoretical framework for its potential as a therapeutic agent. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and evaluation, alongside illustrative diagrams to elucidate key concepts and potential mechanisms of action.

Introduction: The Trifluoromethyl Group in Drug Design

The trifluoromethyl group is often considered a "super-methyl" group in drug design, though its properties are distinctly different. Its introduction into a drug candidate can dramatically alter its biological and physicochemical profile.[1] The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic environment of the molecule, while its steric bulk and high lipophilicity influence molecular conformation and membrane permeability.[1][2]

Key advantages conferred by the trifluoromethyl group include:

-

Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross biological membranes, potentially leading to better absorption and distribution.[1]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.

-

Modulation of pKa: The strong inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets.

-

Improved Target Binding: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity for the target protein. It can participate in favorable orthogonal multipolar interactions with the protein backbone.

Physicochemical and Biological Properties of this compound

While specific experimental data for this compound is limited, we can infer its likely properties based on its structure. The presence of the bromophenyl moiety suggests potential for various biological activities, including as an inhibitor of certain enzymes. The trifluoromethyl group, adjacent to the hydroxyl group, is expected to significantly influence its properties.

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈BrF₃O | Based on chemical structure. |

| Molecular Weight | 269.06 g/mol | Calculated from the molecular formula. |

| LogP (Octanol/Water) | ~2.5 - 3.5 | The lipophilic bromophenyl and trifluoromethyl groups are expected to result in a moderate to high lipophilicity, partially offset by the polar hydroxyl group. |

| Aqueous Solubility | Low | High lipophilicity generally correlates with lower aqueous solubility. |

| pKa (hydroxyl group) | ~12-13 | The electron-withdrawing trifluoromethyl group will increase the acidity of the adjacent hydroxyl group compared to a non-fluorinated alcohol. |

Table 2: Inferred Pharmacokinetic and Biological Properties

| Property | Inferred Characteristic | Rationale |

| Metabolic Stability | High | The C-F bonds are highly resistant to metabolic oxidation. The primary site of metabolism would likely be the aromatic ring or conjugation of the hydroxyl group. |

| Plasma Protein Binding | Moderate to High | Lipophilic compounds often exhibit significant binding to plasma proteins like albumin. |

| Potential Biological Target | Enzymes (e.g., kinases, dehydrogenases) | The structure bears resemblance to known enzyme inhibitors. The hydroxyl and trifluoromethyl groups can form key interactions in an active site. |

| Potential Therapeutic Area | Oncology, Infectious Diseases | Bromo- and trifluoromethyl-containing compounds have shown promise in these areas. |

Disclaimer: The data presented in Tables 1 and 2 are inferred based on chemical structure and established principles of medicinal chemistry and have not been experimentally verified for this specific compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of trifluoromethyl carbinols from the corresponding aldehyde.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

4-Bromobenzaldehyde

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add trifluoromethyltrimethylsilane (1.2 eq).

-

Slowly add the TBAF solution (0.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for the experimental determination of LogP.

Workflow for LogP Determination

Caption: Workflow for the shake-flask determination of LogP.

Materials:

-

This compound

-

1-Octanol (HPLC grade)

-

Deionized water

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Prepare a stock solution of the test compound in water-saturated octanol at a known concentration.

-

In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of octanol-saturated water.

-

Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a standard curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

In Vitro Microsomal Stability Assay

This protocol describes a typical procedure to assess the metabolic stability of a compound in liver microsomes.

Workflow for Microsomal Stability Assay

Caption: Workflow for an in vitro microsomal stability assay.

Materials:

-

This compound

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an internal standard)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the liver microsome suspension to the buffer.

-

Add the test compound to initiate the pre-incubation at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.

Hypothetical Mechanism of Action and Signaling Pathway

Given the structural features of this compound, it is plausible that it could act as an inhibitor of a kinase or a dehydrogenase enzyme. The bromophenyl group can occupy a hydrophobic pocket, while the hydroxyl and trifluoromethyl groups can form hydrogen bonds and other electrostatic interactions with the enzyme's active site.

For illustrative purposes, we propose a hypothetical scenario where the compound acts as an inhibitor of a hypothetical "Signal Kinase X," which is part of a cancer-related signaling pathway.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway where the compound inhibits Signal Kinase X.

In this model, the inhibition of Signal Kinase X by this compound would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation. The trifluoromethyl group would be crucial for potent and selective binding to the active site of Signal Kinase X, potentially by fitting into a specific hydrophobic pocket and forming favorable interactions.

Conclusion and Future Directions

The trifluoromethyl group is a powerful tool in medicinal chemistry, capable of significantly enhancing the drug-like properties of a molecule. In the context of this compound, the CF₃ group is anticipated to confer high metabolic stability and increased lipophilicity, which are desirable pharmacokinetic characteristics. While the specific biological activity of this compound remains to be elucidated, its structural motifs suggest potential as an enzyme inhibitor.

Future research should focus on the experimental validation of the inferred properties presented in this guide. The synthesis and subsequent biological screening of this compound against a panel of relevant enzymes would be a critical first step. Furthermore, detailed pharmacokinetic studies would be necessary to confirm the predicted metabolic stability and bioavailability. The insights gained from such studies would pave the way for the potential development of this and related compounds as novel therapeutic agents.

References

A Technical Guide to Determining the Solubility of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide focuses on 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol, a fluorinated organic compound with potential applications in medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its experimental determination in various organic solvents. It includes a detailed protocol for the gravimetric method, a template for data presentation, and a visual workflow to aid researchers in generating reliable and comparable solubility profiles.

Introduction

This compound is a halogenated and fluorinated alcohol. The presence of the trifluoromethyl group (-CF3) is a common strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Understanding the solubility of this compound in different organic solvents is fundamental for its purification, formulation, and overall drug development process. For instance, knowledge of solubility is crucial for selecting appropriate solvents for recrystallization, designing reaction conditions, and developing suitable delivery systems.

This technical guide outlines a standardized methodology for determining the solubility of this compound, enabling researchers to generate the precise data required for their work.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of this compound features:

-

A polar hydroxyl (-OH) group , capable of acting as a hydrogen bond donor and acceptor.

-

A lipophilic 4-bromophenyl group , contributing to van der Waals interactions.

-

A highly electronegative trifluoromethyl (-CF3) group , which can influence the compound's overall polarity and interaction with solvents.

Based on these features, it can be hypothesized that this compound will exhibit solubility in a range of organic solvents. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) are likely to be effective due to potential hydrogen bonding and dipole-dipole interactions. Solubility in nonpolar solvents (e.g., hexane, toluene) may be more limited but should be experimentally verified.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[3][4][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[3]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Thermostatic shaker or water bath for temperature control

-

Volumetric pipette (e.g., 10 mL)

-

Pre-weighed evaporating dishes or beakers

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.[3]

-

-

Sample Collection:

-

After equilibration, allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a precise volume (e.g., 10.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any undissolved solid, it is highly recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Record the combined mass of the dish and the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solute.

-

Once the solvent is fully evaporated, place the dish in a drying oven (e.g., at 50-60 °C) or a vacuum desiccator until a constant mass is achieved. This ensures all residual solvent is removed.[3][6]

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

Calculation of Solubility:

The solubility can be calculated using the following formula:

-

Mass of solute (g): (Mass of dish + dry solute) - (Mass of empty dish)

-

Volume of solvent (mL): The volume of the supernatant pipetted (e.g., 10.0 mL)

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

This procedure should be repeated for each solvent and at each desired temperature to build a comprehensive solubility profile.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Observations |

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| n-Hexane | 25 | |||

| Other Solvents | Specify |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

stability and storage conditions for 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

An In-depth Technical Guide on the Stability and Storage of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a brominated aromatic ring and a trifluoromethylated alcohol moiety, presents a unique stability profile that is critical to understand for its proper handling, storage, and application. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on established principles of chemical stability testing and analysis of structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 219113-41-6 |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Stability Profile and Storage Conditions

While specific, publicly available stability studies on this compound are limited, a stability profile can be inferred from data on analogous compounds and general chemical principles. The compound is generally stable under normal laboratory conditions. However, its stability can be influenced by temperature, light, humidity, and pH.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use. | Reduces the rate of potential degradation reactions. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |

| Container | Keep in a tightly sealed container. | Prevents moisture absorption and contamination. |

| Ventilation | Store in a dry and well-ventilated area.[1] | Prevents the accumulation of potentially harmful vapors. |

Potential Degradation Pathways

Forced degradation studies on structurally similar compounds suggest several potential degradation pathways for this compound:

-

Oxidative Degradation: The aromatic ring and the alcohol functional group may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

-

Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to dehalogenation or other photochemical reactions.

-

Thermal Degradation: Elevated temperatures can accelerate decomposition, although the compound is expected to be relatively thermally stable.

-

pH-Dependent Degradation: Extreme pH conditions, particularly strongly alkaline solutions, may promote side reactions.

Experimental Protocols for Stability Assessment

The following protocols outline a systematic approach to evaluating the stability of this compound, in line with ICH guidelines on stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1 General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Expose aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

4.1.2 Stress Conditions

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for separating the parent compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a compound with moderate stability that requires careful storage to maintain its purity and integrity. The primary recommended storage conditions are refrigeration (2-8°C), protection from light, and storage in a tightly sealed container under an inert atmosphere. Understanding the potential degradation pathways through forced degradation studies is crucial for developing robust formulations and analytical methods. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate and ensure the stability of this and similar chemical entities.

References

discovery and initial characterization of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of the fluorinated alcohol, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. While a seminal discovery paper has not been identified in the public domain, this document consolidates available information from commercial suppliers and outlines a plausible synthetic route and expected characterization data based on established chemical principles. This guide serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Introduction

This compound is a halogenated organic compound featuring a trifluoromethyl group, a structural motif known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. The presence of a bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive building block in drug discovery and development. This document details its fundamental chemical properties, a proposed synthetic pathway, and expected analytical characterization.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1148050-30-9 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [1][2] |

| Appearance | White to off-white solid | Presumed |

| Purity | Typically >97% | [2] |

Proposed Synthesis

The synthesis of this compound can be logically achieved through a two-step process, commencing with the trifluoromethylation of 4-bromobenzaldehyde, followed by the reduction of the resulting ketone.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (CAS: 161809-64-9)

-

To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Step 2: Synthesis of this compound

-

Dissolve 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq) in methanol (MeOH) in a round-bottom flask.